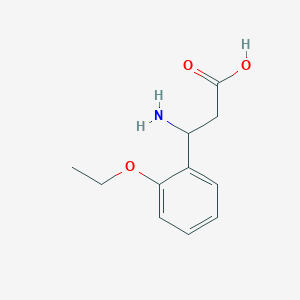

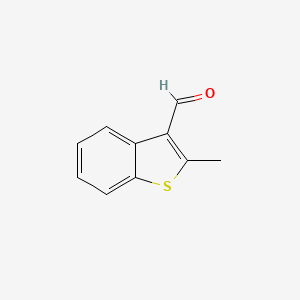

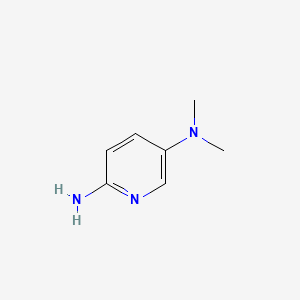

![molecular formula C17H19N B1275509 2-[1,1'-Biphenyl]-4-ylpiperidine CAS No. 383128-28-7](/img/structure/B1275509.png)

2-[1,1'-Biphenyl]-4-ylpiperidine

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

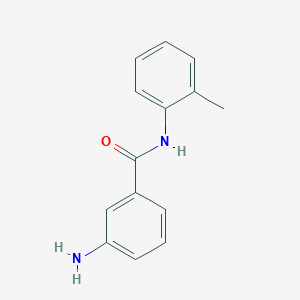

2-[1,1'-Biphenyl]-4-ylpiperidine, also known as 2-BP, is a cyclic secondary amine compound that is widely used in the synthesis of pharmaceuticals, agrochemicals, and other organic compounds. It is a versatile building block for organic synthesis, and has been the subject of numerous studies due to its unique structure and reactivity. 2-BP has been used in a variety of applications, including as a chiral ligand for asymmetric catalysis, as a catalyst for polymerization reactions, and as a precursor for the synthesis of other organic compounds. Additionally, 2-BP has been studied for its potential biochemical and physiological effects.

Aplicaciones Científicas De Investigación

Organic Electronics

Field

Materials Science

Methods

Synthesis involves the creation of methoxy- or cyano-substituted thiophene/phenylene co-oligomers, with 2-[1,1’-Biphenyl]-4-ylpiperidine derivatives serving as core structural units.

Results

The synthesized materials exhibit amplified spontaneous emission and optically pumped lasing, indicating potential for improved optoelectronic characteristics .

Aggregation-Induced Emission

Field

Chemistry

Methods

The compound is incorporated into molecular structures that are then subjected to conditions promoting aggregation, with the luminescence measured using spectroscopic methods.

Results

Enhancements in brightness and efficiency of organic light-emitting diodes (OLEDs) have been reported, demonstrating the compound’s utility in AIE applications .

Covalent Organic Frameworks (COFs)

Field

Synthetic Chemistry

Methods

Synthesis of COFs involves linking organic building units like 2-[1,1’-Biphenyl]-4-ylpiperidine via covalent bonds to create extended frameworks.

Results

The resulting COFs exhibit hierarchical porosity, which can be exploited for applications such as gas storage, catalysis, and sensing .

Selective Ion Detection

Field

Analytical Chemistry

Methods

The method involves the use of a COF suspension that exhibits fluorescence quenching effects toward specific ions.

Results

The specificity of this application allows for the potential detection of Fe 3+ ions among various metal cations, indicating its usefulness in selective ion sensing .

Asymmetric Catalysis

Field

Organic Chemistry

Methods

A dual nickel/photoredox catalytic system is employed to achieve high levels of chemo-, regio-, and absolute stereocontrol.

Results

The process enables the creation of compounds with excellent stereocontrol, which is essential for the synthesis of enantiomerically pure substances .

Propiedades

IUPAC Name |

2-(4-phenylphenyl)piperidine |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H19N/c1-2-6-14(7-3-1)15-9-11-16(12-10-15)17-8-4-5-13-18-17/h1-3,6-7,9-12,17-18H,4-5,8,13H2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WQIHYIUYBRGORU-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCNC(C1)C2=CC=C(C=C2)C3=CC=CC=C3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H19N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

237.34 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-(4-Phenylphenyl)piperidine | |

CAS RN |

383128-28-7 |

Source

|

| Record name | 2-[1,1′-Biphenyl]-4-ylpiperidine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=383128-28-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

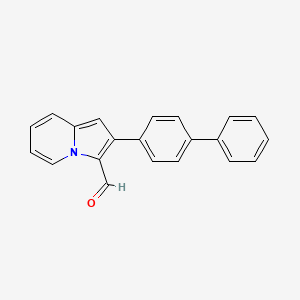

![4-allyl-5-[4-(dimethylamino)phenyl]-4H-1,2,4-triazole-3-thiol](/img/structure/B1275450.png)